molecular formula C17H19N3O B3910962 N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine

N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine

Cat. No. B3910962
M. Wt: 281.35 g/mol
InChI Key: NYKODBGEQLQNLF-CGNXVJBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine, commonly known as Furanopropinamine (FPA), is a chemical compound that has been extensively studied for its potential applications in the field of pharmacology. FPA is a piperazine derivative that exhibits a high affinity for a variety of receptor sites in the central nervous system, including the dopamine, serotonin, and adrenergic receptors.

Mechanism of Action

The mechanism of action of N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and uptake in the central nervous system. This compound has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a critical role in mood regulation and other physiological processes. This compound has also been shown to inhibit the reuptake of these neurotransmitters, which can lead to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to increase the activity of the dopamine and serotonin systems in the brain, which can lead to an improvement in mood and a reduction in anxiety. This compound has also been shown to exhibit antipsychotic effects, which may be due to its ability to modulate the activity of the dopamine system. In addition, this compound has been shown to exhibit neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine has several advantages for use in lab experiments. It exhibits a high affinity for a variety of receptor sites in the central nervous system, which makes it a useful tool for studying the activity of these receptors. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, this compound has not been extensively studied in humans, which limits its potential applications in the clinical setting.

Future Directions

There are several future directions for research on N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine. One area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Another area of interest is the investigation of this compound's potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, future research could focus on the development of new this compound derivatives that exhibit improved pharmacological properties. Overall, this compound is a promising chemical compound that has the potential to be a useful tool in the field of pharmacology.

Scientific Research Applications

N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine has been studied extensively for its potential applications in the field of pharmacology. It has been shown to exhibit a high affinity for a variety of receptor sites in the central nervous system, including the dopamine, serotonin, and adrenergic receptors. This compound has been investigated for its potential use as an antidepressant, antipsychotic, and anxiolytic agent. In addition, this compound has been studied for its potential applications in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.

properties

IUPAC Name

(Z,E)-3-(furan-2-yl)-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-6-16(7-3-1)19-11-13-20(14-12-19)18-10-4-8-17-9-5-15-21-17/h1-10,15H,11-14H2/b8-4+,18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKODBGEQLQNLF-CGNXVJBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C\C=C\C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine

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